2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid
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Overview
Description
2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid is an organic compound with the molecular formula C17H19NO4. It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a tert-butoxycarbonyl group and a naphthalen-1-yl group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the naphthalen-1-yl group: This step involves the reaction of the protected amino group with a naphthalen-1-yl derivative under suitable conditions.
Formation of the acetic acid derivative:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl protecting group.
Substitution: The compound can undergo substitution reactions where the naphthalen-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl derivatives, while reduction can result in the removal of the tert-butoxycarbonyl group to yield the free amine.
Scientific Research Applications
2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. The naphthalen-1-yl group provides aromaticity and enhances the compound’s reactivity. The acetic acid moiety allows for further functionalization and derivatization .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.
tert-Butoxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl protecting group but differ in their amino acid backbones.
Uniqueness
2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid is unique due to its combination of the tert-butoxycarbonyl protecting group and the naphthalen-1-yl group, which provides distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18(11-15(19)20)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBLSZBSWQIDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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